molecular formula C19H21N3O3 B12449978 2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12449978
M. Wt: 339.4 g/mol
InChI Key: ZYLFNEDDQQSFPT-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, tert-butyl, and dimethoxyphenyl groups, as well as two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Pyran Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the tert-butyl and dimethoxyphenyl groups through substitution reactions using suitable reagents.

    Amination and Cyanation: Introduction of the amino and cyano groups using amination and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing cyano groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biological processes.

    Interacting with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile: Lacks the tert-butyl group.

    6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile: Lacks the amino group.

Uniqueness

The presence of both the amino and tert-butyl groups in 2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(2,5-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)17-13(9-20)16(14(10-21)18(22)25-17)12-8-11(23-4)6-7-15(12)24-5/h6-8,16H,22H2,1-5H3

InChI Key

ZYLFNEDDQQSFPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=C(C=CC(=C2)OC)OC)C#N

Origin of Product

United States

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